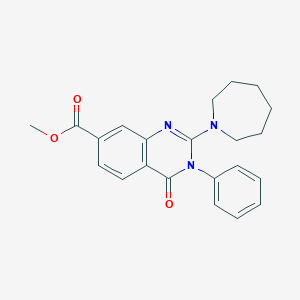![molecular formula C26H20N4O3 B6584240 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251568-85-0](/img/structure/B6584240.png)
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic molecule with potential applications in various fields of scientific research and industry. Its structure features a unique combination of aromatic rings and heterocyclic moieties, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting from commercially available reagents:
Formation of 1,2,4-Oxadiazole Ring: : The initial step often involves the cyclization of nitrile oxides with hydrazides to form the 1,2,4-oxadiazole ring. The reaction conditions generally require mild temperatures and the presence of an acid catalyst.
Aryl Substitution: : The oxadiazole intermediate undergoes a nucleophilic aromatic substitution with 4-benzyloxyphenyl chloride. This step requires a base such as potassium carbonate and an aprotic solvent like dimethylformamide (DMF).
Formation of Dihydropyridazinone Ring: : The final step involves the cyclization with 3-methylphenylhydrazine under reflux conditions to yield the desired dihydropyridazinone derivative.
Industrial Production Methods
While detailed industrial methods are proprietary and vary, they likely follow similar routes with optimization for scale, cost-efficiency, and purity. Large-scale synthesis might employ continuous flow reactors and process optimization strategies to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions to form quinone derivatives.
Reduction: : Reduction reactions can target the oxadiazole or pyridazinone rings, leading to a variety of reduced products.
Substitution: : Electrophilic and nucleophilic substitutions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Use of hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Conditions may include bases like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The products depend on the specific reaction conditions and reagents but typically involve modified oxadiazole or pyridazinone rings with various substituents, leading to derivatives with potentially novel properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Materials Science: : Used in the development of novel polymers and organic electronic materials due to its unique electronic properties.
Catalysis: : Employed as a ligand in coordination chemistry for catalysis applications.
Biology and Medicine
Drug Development: : Studied for its potential as a pharmaceutical agent, particularly in anti-cancer and anti-inflammatory therapies.
Biological Probes: : Utilized as a fluorescent probe for studying biological systems.
Industry
Agriculture: : Explored for its role in the synthesis of novel agrochemicals.
Dyes and Pigments: : Investigated for its use in the production of synthetic dyes due to its chromophoric properties.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known to interact with biological macromolecules, altering their function. This interaction can lead to various downstream effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Oxadiazoles
Other oxadiazole derivatives share some structural similarities but differ in their substituent groups, affecting their chemical reactivity and biological activity. This compound's unique combination of benzyloxy and methylphenyl groups enhances its specificity and potency in certain applications.
Similar Compounds
1,2,4-Oxadiazole derivatives with different aryl substitutions.
Pyridazinone compounds with various functional groups.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3/c1-18-6-5-9-21(16-18)30-15-14-23(31)24(28-30)26-27-25(29-33-26)20-10-12-22(13-11-20)32-17-19-7-3-2-4-8-19/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSWIXWRVXFZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B6584158.png)
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide](/img/structure/B6584159.png)
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6584164.png)

![5-fluoro-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B6584170.png)
![N-[(2-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6584171.png)
![N-[(2,4-difluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6584179.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6584199.png)
![4-amino-N3-ethyl-N5-[(2-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B6584204.png)
![4-amino-N5-[(2,4-difluorophenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide](/img/structure/B6584213.png)
![2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6584222.png)
![2-[2-(4-fluorophenoxy)ethyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6584226.png)
![2-[(3-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6584233.png)

